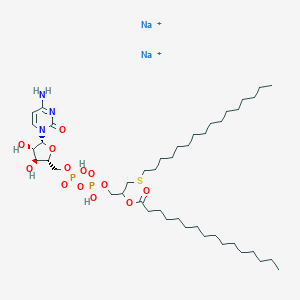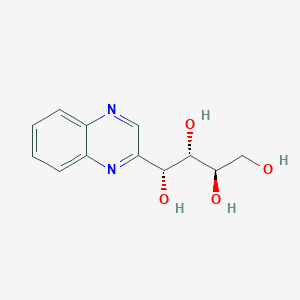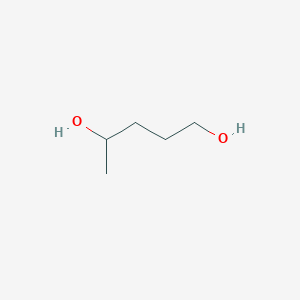![molecular formula C14H15NO4S B150814 N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide CAS No. 721448-65-3](/img/structure/B150814.png)
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide, commonly known as MDPB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology.
Wirkmechanismus
The mechanism of action of MDPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that MDPB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in immune response and inflammation.
Biochemische Und Physiologische Effekte
MDPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDPB has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its relatively low potency compared to other compounds with similar activity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on MDPB, including investigating its potential as a therapeutic agent for various medical conditions, as well as further studies to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of MDPB and related compounds may lead to the development of more potent and effective drugs.
Synthesemethoden
MDPB can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloro-4-nitrophenylsulfonamide, followed by reduction with sodium dithionite and coupling with 4-chlorobenzyl chloride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
MDPB has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, MDPB has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15-20(2,16)17/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQIIYPGYSBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

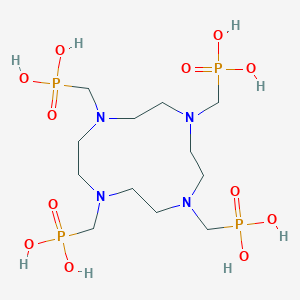
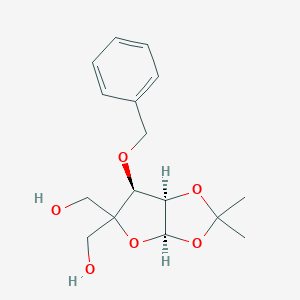
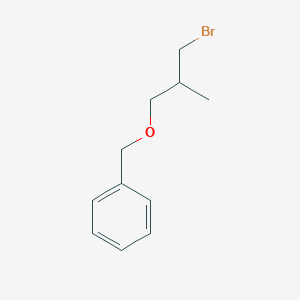

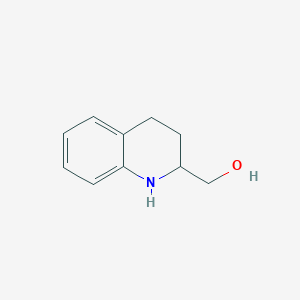
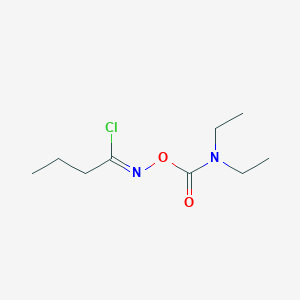

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
